molecular formula C16H23NO3S B5151825 4-methyl-1-[(3,4,5-trimethoxyphenyl)carbonothioyl]piperidine

4-methyl-1-[(3,4,5-trimethoxyphenyl)carbonothioyl]piperidine

Cat. No. B5151825
M. Wt: 309.4 g/mol
InChI Key: IBUYHPKVPBQKJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-1-[(3,4,5-trimethoxyphenyl)carbonothioyl]piperidine is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology.

Scientific Research Applications

4-methyl-1-[(3,4,5-trimethoxyphenyl)carbonothioyl]piperidine has been studied extensively for its potential applications in medicinal chemistry, neuroscience, and pharmacology. It has been shown to exhibit significant anti-inflammatory and analgesic activities, making it a promising candidate for the development of new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

Mechanism of Action

The mechanism of action of 4-methyl-1-[(3,4,5-trimethoxyphenyl)carbonothioyl]piperidine is not yet fully understood. However, it has been suggested that the compound may exert its anti-inflammatory and analgesic effects by inhibiting the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Studies have shown that 4-methyl-1-[(3,4,5-trimethoxyphenyl)carbonothioyl]piperidine exhibits significant anti-inflammatory and analgesic effects in various animal models. It has been shown to reduce inflammation and pain by inhibiting the production of inflammatory mediators such as prostaglandins and leukotrienes. Additionally, it has been shown to have a neuroprotective effect in animal models of neurodegenerative diseases, suggesting its potential as a therapeutic agent for the treatment of these diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-methyl-1-[(3,4,5-trimethoxyphenyl)carbonothioyl]piperidine in lab experiments is its high purity and stability. This makes it a reliable and consistent compound for use in various assays and experiments. However, one limitation of using this compound is its relatively high cost, which may limit its availability for some researchers.

Future Directions

There are several future directions for research on 4-methyl-1-[(3,4,5-trimethoxyphenyl)carbonothioyl]piperidine. One area of interest is the development of new drugs based on the compound for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in other fields, such as materials science and catalysis. Finally, more research is needed to optimize the synthesis method of 4-methyl-1-[(3,4,5-trimethoxyphenyl)carbonothioyl]piperidine to improve its yield and reduce its cost.

Synthesis Methods

The synthesis of 4-methyl-1-[(3,4,5-trimethoxyphenyl)carbonothioyl]piperidine involves the reaction of 4-methylpiperidine with 3,4,5-trimethoxybenzoyl isothiocyanate in the presence of a base such as triethylamine. The reaction yields the desired product in good yield and purity. This synthesis method has been widely used in the production of 4-methyl-1-[(3,4,5-trimethoxyphenyl)carbonothioyl]piperidine for scientific research purposes.

properties

IUPAC Name

(4-methylpiperidin-1-yl)-(3,4,5-trimethoxyphenyl)methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3S/c1-11-5-7-17(8-6-11)16(21)12-9-13(18-2)15(20-4)14(10-12)19-3/h9-11H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBUYHPKVPBQKJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=S)C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methylpiperidin-1-yl)(3,4,5-trimethoxyphenyl)methanethione

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